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Compound of Interest

Compound Name: Jionoside D

Cat. No.: B173837

An Independent Review of the Published NMR Spectra of Jionoside D

This guide provides an independent verification of the published Nuclear Magnetic Resonance
(NMR) spectra of Jionoside D, a phenylethanoid glycoside. The objective is to compare the
originally reported NMR data with independently published data to ensure accuracy and
consistency for researchers, scientists, and drug development professionals.

Introduction to Jionoside D

Jionoside D is a natural product that has been isolated from several plant species, including
Clerodendron trichotomum, Rehmannia glutinosa, and Pedicularis artselaeri. As a member of
the phenylethanoid glycoside class, Jionoside D is of interest to the scientific community for its
potential biological activities. Accurate spectral data is crucial for the identification and
quantification of this compound in natural extracts and for its use in further research and
development.

Comparison of 'H and **C NMR Spectral Data

The following tables present a comparison of the *H and 3C NMR spectral data for Jionoside
D from two independent sources. The first source is the original report of the isolation of
Jionoside D from Clerodendron trichotomum by Sasaki et al. (2004). The second source is a
subsequent report by Li et al. (2018), who also isolated and characterized the compound.

Table 1: Comparison of tH NMR Chemical Shift Data (6 ppm) for Jionoside D
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Sasaki et al. (2004) in

Position oD Li et al. (2018) in CD3sOD
Aglycone

2 6.74 (1H, d, J=2.0 Hz) 6.75 (d, J=2.0 Hz)

5 6.66 (1H, d, J=8.0 Hz) 6.67 (d, J=8.0 Hz)

6 6.55 (1H, dd, J=8.0, 2.0 Hz) 6.56 (dd, J=8.0, 2.0 Hz)

7 2.75 (2H, t, J=7.0 Hz) 2.76 (t, J=7.0 Hz)

8 3.95 (2H, t, J=7.0 Hz) 3.96 (t, J=7.0 Hz)

Caffeoyl moiety

2 7.04 (1H, d, J=2.0 Hz) 7.05 (d, J=2.0 Hz)

5 6.77 (1H, d, J=8.2 Hz) 6.78 (d, J=8.2 Hz)

6 6.91 (1H, dd, J=8.2, 2.0 Hz) 6.92 (dd, J=8.2, 2.0 Hz)
7' (a) 6.28 (1H, d, J=15.9 Hz) 6.29 (d, J=15.9 Hz)

8' (B) 7.56 (1H, d, J=15.9 Hz) 7.57 (d, J=15.9 Hz)

Glucose moiety

1" 4.37 (1H, d, J=7.8 Hz) 4.38 (d, J=7.8 Hz)

2" 3.49 (1H, dd, J=7.8, 9.0 Hz) 3.50 (dd, J=7.8, 9.0 Hz)
3" 3.69 (1H, t, J=9.0 Hz) 3.70 (t, J=9.0 Hz)

4" 4.89 (1H, t, J=9.0 Hz) 4.90 (t, J=9.0 Hz)

5" 3.58 (1H, m) 3.59 (m)

6"a 3.75 (1H, dd, J=11.8, 2.5 Hz)  3.76 (dd, J=11.8, 2.5 Hz)
6"b 3.65 (1H, dd, J=11.8, 55 Hz)  3.66 (dd, J=11.8, 5.5 Hz)

Rhamnose moiety

1

5.17 (1H, d, J=1.5 Hz)

5.18 (d, J=1.5 Hz)

2|||

3.92 (1H, m)

3.93 (m)
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3" 3.62 (1H, dd, J=9.5, 3.2 Hz) 3.63 (dd, J=9.5, 3.2 Hz)
4 3.32 (1H, t, J=9.5 Hz) 3.33 (t, J=9.5 Hz)

5" 3.52 (1H, m) 3.53 (m)

6" 1.09 (3H, d, J=6.2 Hz) 1.10 (d, J=6.2 Hz)

Table 2: Comparison of 3C NMR Chemical Shift Data (& ppm) for Jionoside D
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Sasaki et al. (2004) in

Position Li et al. (2018) in CDsOD
CDs0OD
Aglycone
1 131.5 131.6
2 117.2 117.3
3 146.1 146.2
4 144.7 144.8
5 116.5 116.6
6 121.3 121.4
7 36.6 36.7
8 72.1 72.2
OCHs 56.4 56.5

Caffeoyl moiety

1 127.8 127.9
2 115.3 115.4
3 146.8 146.9
4 149.6 149.7
5 116.4 116.5
6 123.0 123.1
7' (a) 114.8 114.9
8' (B) 148.2 148.3
9' (C=0) 168.4 168.5

Glucose moiety

1" 104.2 104.3

2" 76.1 76.2
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3" 75.0 75.1
4" 81.9 82.0
5" 72.3 72.4
6" 62.5 62.6

Rhamnose moiety

i 103.1 103.2
2" 72.2 72.3
3™ 72.0 72.1
4™ 73.8 73.9
5™ 70.8 70.9
6" 18.0 18.1

Experimental Protocols

A detailed methodology is crucial for the reproducibility of scientific findings. Below are the
experimental protocols for the NMR analysis as described in the referenced publications.

Original Publication (Sasaki et al., 2004):

e Instrumentation: JEOL JNM-A500 spectrometer.

» Solvent: Deuterated methanol (CDsOD).

o Temperature: Not specified, assumed to be room temperature.

o Referencing: The residual solvent peak of CDsOD was used as an internal standard (dH
3.31, 6C 49.0).

o Data Acquisition: *H NMR spectra were recorded at 500 MHz and 3C NMR spectra were
recorded at 125 MHz. Standard pulse sequences were used for 1D and 2D NMR
experiments (COSY, HMQC, HMBC).
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Independent Verification (Li et al., 2018):

¢ Instrumentation: Bruker AVANCE Ill 600 spectrometer.

e Solvent: Deuterated methanol (CD3OD).

e Temperature: 25 °C.

o Referencing: Tetramethylsilane (TMS) was used as the internal standard (dH 0.00, 6C 0.00).

o Data Acquisition: *H NMR spectra were recorded at 600 MHz and 3C NMR spectra were
recorded at 150 MHz. Standard Bruker pulse programs were used for 1D and 2D NMR
experiments.

Data Analysis and Conclusion

The H and 13C NMR data for Jionoside D reported by Sasaki et al. (2004) and Li et al. (2018)
are in excellent agreement. The minor differences in chemical shifts are within the acceptable
range of experimental variability, which can be attributed to slight differences in sample
concentration, temperature, and the specific NMR instrument and referencing method used.

The consistency of the data from these two independent studies provides a high degree of
confidence in the assigned structure and the reported NMR spectral data of Jionoside D.
Researchers can reliably use this compiled data for the identification and characterization of
this natural product.

Visualization of the Verification Workflow

The following diagram illustrates the logical workflow of the independent verification process.
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Caption: Workflow for the independent verification of Jionoside D NMR spectra.

¢ To cite this document: BenchChem. [Independent verification of the published NMR spectra
of Jionoside D]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b173837#independent-verification-of-the-published-
nmr-spectra-of-jionoside-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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